molecular formula C13H10ClFN2O2 B2596826 N-(2-chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1252839-78-3

N-(2-chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2596826
CAS No.: 1252839-78-3
M. Wt: 280.68
InChI Key: PITSGXVNOSDLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound. Based on its name, it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also has a carboxamide group (-CONH2), a chloro-fluorobenzyl group (a benzene ring with chlorine and fluorine substitutions), and a 6-oxo group (a ketone group located at the 6th position of the pyridine ring).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The chloro-fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide group, and the chloro-fluorobenzyl group . The exact structure would depend on the positions of these groups on the pyridine ring.


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine . The chloro-fluorobenzyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could increase its solubility in water . The chloro-fluorobenzyl group could affect its reactivity .

Scientific Research Applications

Metabolism and Disposition Studies

Studies on the metabolism and disposition of compounds structurally related to N-(2-chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide reveal insights into their metabolic fate and excretion patterns. For instance, compounds within the same family have been investigated for their metabolism in rats and dogs, showing primary elimination via metabolism with major metabolites being identified in excretion samples (Monteagudo et al., 2007).

Material Synthesis and Characterization

The synthesis and characterization of materials derived from chemical structures similar to this compound have been explored. For example, aromatic polyamides synthesized from related compounds demonstrate desirable properties such as solubility in organic solvents and high thermal stability, which are crucial for their application in various industrial sectors (Yang, Hsiao, & Yang, 1999).

Antimicrobial Activity

Research into the antimicrobial activity of compounds structurally related to this compound shows promising results. Certain derivatives have been synthesized and evaluated for their activity against various microbial strains, providing valuable insights for the development of new antimicrobial agents (Ahsan et al., 2016).

Chemical Synthesis and Catalysis

The compound and its related structures have been utilized in chemical synthesis and catalysis research. Novel methods leveraging these compounds for the synthesis of carboxamides, as well as exploring their catalytic activities, offer advancements in synthetic chemistry and material science (Mukaiyama, Aikawa, & Kobayashi, 1976).

Molecular Probing and Sensing

Derivatives of this compound have been explored for their potential as molecular probes and sensors. Modifications to the chemical structure enable the development of pH-sensitive probes with negligible affinity for other ions, facilitating their use in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-11-5-10(15)3-1-8(11)6-17-13(19)9-2-4-12(18)16-7-9/h1-5,7H,6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSGXVNOSDLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.